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Compound Name: ML-290

Cat. No.: B15607984 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a small molecule agonist is paramount. This guide provides a comprehensive comparison of

the activity of ML-290 on its target receptor, the Relaxin Family Peptide Receptor 1 (RXFP1),

versus its potential for cross-reactivity with the closely related Relaxin Family Peptide Receptor

2 (RXFP2). The data presented herein demonstrates that ML-290 is a highly selective agonist

for RXFP1 with no discernible agonist activity at RXFP2.

ML-290 has been identified as a first-in-class, potent, and selective small-molecule agonist of

the human RXFP1[1]. As an allosteric agonist, it represents a valuable tool for investigating the

therapeutic potential of activating RXFP1 in conditions such as heart failure and fibrosis[2][3].

Given the structural homology between RXFP1 and RXFP2, assessing the selectivity of ML-
290 is a critical step in its preclinical characterization.

Comparative Activity of ML-290 at RXFP1 and
RXFP2
Experimental data from functional assays robustly support the high selectivity of ML-290 for

RXFP1. The primary method for assessing agonist activity is through the measurement of

cyclic adenosine monophosphate (cAMP) production in cells engineered to express the target

receptor. The following table summarizes the quantitative findings from such studies.
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Compound Receptor Assay Type Result Efficacy

ML-290 Human RXFP1
cAMP

Accumulation
EC50 = 94 nM 98%

ML-290 Human RXFP2
cAMP

Accumulation

No agonist

activity observed
N/A

Table 1: Comparative functional activity of ML-290 on human RXFP1 and RXFP2 receptors.

Data is derived from studies using HEK293 cells stably expressing the respective receptors.

Experimental Protocols
To ensure a thorough understanding of the basis for these findings, the detailed methodologies

for the key experiments are provided below.

cAMP Accumulation Assay for RXFP1 and RXFP2
This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP

upon binding to and activating a Gs protein-coupled receptor like RXFP1 or RXFP2.

Cell Culture and Seeding:

Human Embryonic Kidney 293 (HEK293) cells stably transfected with either human RXFP1

or human RXFP2 were used.

Cells were seeded at a density of 8,000 cells per well in a 384-well plate in 30 µL of media.

The plate was incubated for 16–24 hours at 37°C in a 5% CO2 incubator to allow for cell

attachment[1].

Assay Procedure:

Following incubation, 2 µL of 1600 µM Ro 20-1724 (a phosphodiesterase inhibitor) in

phosphate-buffered saline (PBS) was added to each well to prevent the degradation of

cAMP.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15607984?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK153218/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.5 µL of ML-290, diluted in dimethyl sulfoxide (DMSO), was then added to the wells.

Forskolin was used as a positive control for cAMP production.

The plate was incubated for a specified period (e.g., 30 minutes) at room temperature.

cAMP levels were detected using a suitable method, such as a homogeneous time-resolved

fluorescence (HTRF) cAMP assay kit.

The following diagram illustrates the workflow for assessing the cross-reactivity of ML-290.
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Figure 1. Experimental workflow for assessing ML-290 cross-reactivity.

Signaling Pathways of RXFP1 and RXFP2
Both RXFP1 and RXFP2 are G protein-coupled receptors (GPCRs) that primarily signal

through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent

increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA),

which phosphorylates various downstream targets, leading to a cellular response. The natural

ligand for RXFP1 is relaxin, while for RXFP2 it is Insulin-like peptide 3 (INSL3). While relaxin

can activate both RXFP1 and RXFP2, INSL3 is selective for RXFP2. ML-290 acts as an

allosteric agonist at RXFP1, meaning it binds to a site on the receptor distinct from the

orthosteric site where the endogenous ligand relaxin binds.

The diagram below illustrates the canonical signaling pathway for both receptors and highlights

the selective action of ML-290.
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Figure 2. Signaling pathways of RXFP1 and RXFP2.
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Conclusion
The available experimental data unequivocally demonstrate that ML-290 is a potent and highly

selective agonist for the human RXFP1 receptor. In functional assays designed to measure

agonist-induced cAMP production, ML-290 shows no cross-reactivity with the closely related

RXFP2 receptor. This high degree of selectivity makes ML-290 an invaluable pharmacological

tool for the specific investigation of RXFP1-mediated signaling and its potential therapeutic

applications. Researchers can confidently utilize ML-290 to probe the functions of RXFP1

without the confounding effects of RXFP2 activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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